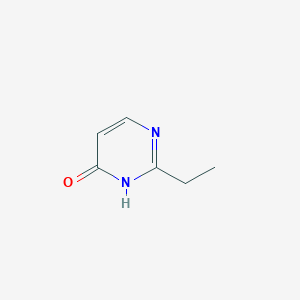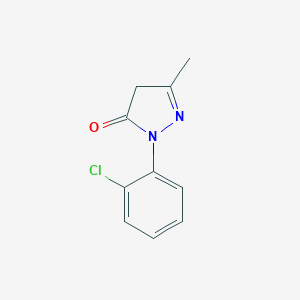![molecular formula C14H15N B082664 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine CAS No. 13737-31-0](/img/structure/B82664.png)
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar biphenyl derivatives often involves multi-step chemical reactions, ensuring high yield and purity of the final product. A common approach for synthesizing such compounds includes the condensation reactions, coupling reactions, or the use of diazo compounds in the presence of a catalyst to facilitate the bond formation between the biphenyl unit and the amine group. For instance, a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route, indicating the versatility of synthesis methods for biphenyl derivatives (Shimoga, Shin, & Kim, 2018).
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its derivatives have been explored for their potential antidepressant properties. In one study, a compound structurally similar to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine demonstrated significant serotonin uptake inhibition, comparable to the standard drug sertraline. This indicates a potential for use in treating depression, supported by in vivo studies that showed a significant impact on the behavior of depressed animals when treated with the compound (Wunnava et al., 2023).
Anticonvulsant Effects
Research into chlorinated tetracyclic compounds, which share a core structural similarity with 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine, has shown promising anticonvulsant effects in mice. These compounds significantly reduced immobility times in the forced swimming test, suggesting potential use as antidepressants or anticonvulsants (Karama et al., 2016).
Molecular Studies and Ligand Design
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine and its analogs have been the focus of molecular studies aimed at understanding their interactions with biological targets. For instance, derivatives have been studied for their ability to inhibit serotonin reuptake, offering insights into their therapeutic potential and aiding in the design of new ligands with improved efficacy and selectivity (Sniecikowska et al., 2019).
Corrosion Inhibition
Outside of biomedicine, amino acid compounds related to 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine have been studied for their potential as corrosion inhibitors for steel in acidic solutions. These studies provide a foundation for developing eco-friendly corrosion inhibitors for industrial applications (Yadav et al., 2015).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of derivatives of 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine. Certain synthesized compounds have shown variable degrees of antibacterial and antifungal activity, indicating their potential as lead compounds for developing new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on biphenyl compounds are vast and varied. For instance, a study on single-walled zeolitic nanotubes introduced the concept of directing zeolite nanotube synthesis using bolaform structure-directing agents capable of π-stacking of the hydrocarbon core . Another study discussed the potential of sacubitril/valsartan, a new medication approved for the treatment of heart failure with reduced ejection fraction, in increasing beta-amyloid plaque deposition in the brain and potentially increasing the risk of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-methyl-1-(2-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXBKXHFEBSUHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598413 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine | |
CAS RN |
13737-31-0 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenylphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)


